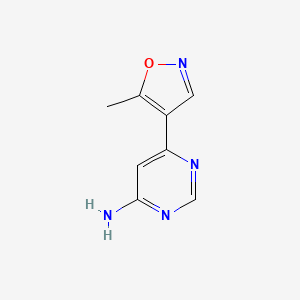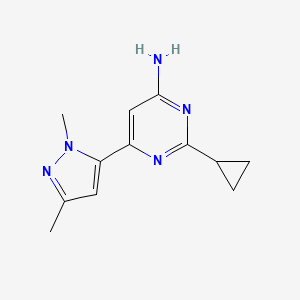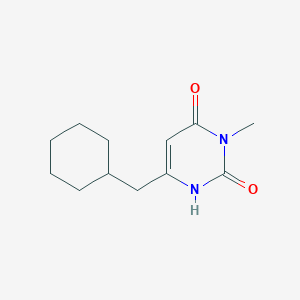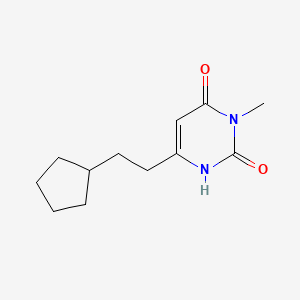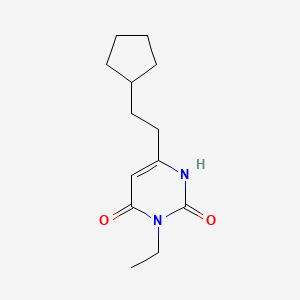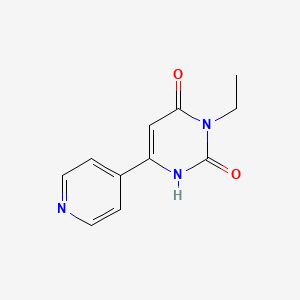
1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a compound of interest in the field of synthetic organic chemistry. It is a heterocyclic compound of the pyrazole family, containing a cyclopropylmethyl substituent, a pyridin-2-yl substituent, and a carbaldehyde functional group. This compound has been studied for its potential applications in the field of medicinal chemistry, as well as for its interesting reactivity and properties.
Wissenschaftliche Forschungsanwendungen
Drug Metabolism and Enzyme Inhibition
Chemical inhibitors of cytochrome P450 isoforms play a critical role in understanding drug metabolism and preventing drug-drug interactions. Compounds related to pyrazole derivatives have been evaluated for their selectivity and potency as inhibitors of human hepatic CYP isoforms, which are essential for metabolizing a wide range of drugs. These studies help in predicting potential drug interactions and optimizing drug therapy (Khojasteh et al., 2011).
Catalysis and Organic Synthesis
Pyrazole derivatives are utilized in catalysis and organic synthesis, demonstrating their versatility as synthetic intermediates. Their applications include the formation of metal complexes and as catalysts in asymmetric synthesis. Such compounds are integral in the development of novel medicinal therapies due to their potent biological activities, including anticancer, antibacterial, and anti-inflammatory effects (Li et al., 2019).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, such as pyrazolines, using pyrazole derivatives as key intermediates, highlights their importance in creating structurally diverse molecules. These compounds are synthesized through various reactions, offering pathways to a range of heterocyclic structures with potential pharmaceutical applications (Gomaa & Ali, 2020).
Medicinal Chemistry and Drug Design
Pyrazole-based scaffolds, including structures similar to 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, are extensively studied in medicinal chemistry for their pharmacological properties. These compounds serve as key elements in the design of kinase inhibitors, showcasing their potential in targeting a broad range of kinase-related diseases. The versatility of the pyrazolo[3,4-b]pyridine scaffold, in particular, allows for the development of inhibitors with varied binding modes, contributing to the discovery of new therapeutic agents (Wenglowsky, 2013).
Advanced Material Science
In material science, the unique properties of pyrazole derivatives are explored for the development of advanced materials, including organophosphorus azoles. These compounds, which incorporate tetra-, penta-, and hexacoordinated phosphorus atoms, are studied using NMR spectroscopy and quantum chemistry to understand their stereochemical structures and potential applications in various fields (Larina, 2023).
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-3-pyridin-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-9-11-8-16(7-10-4-5-10)15-13(11)12-3-1-2-6-14-12/h1-3,6,8-10H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWOPCZVRHVQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CC=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



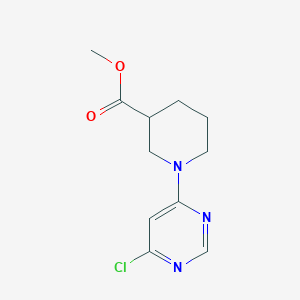
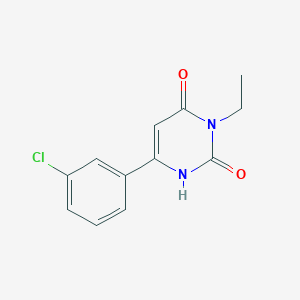
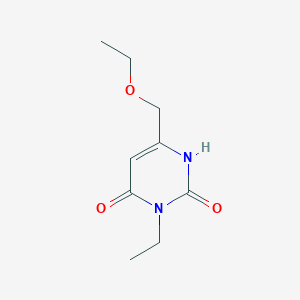
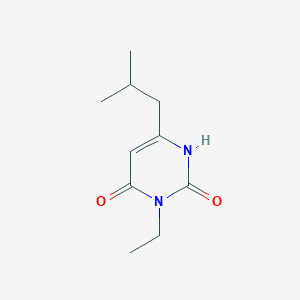
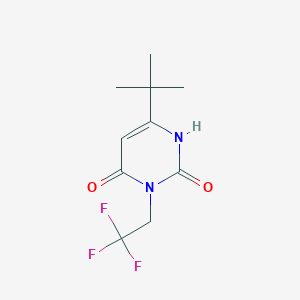

![2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B1482821.png)
